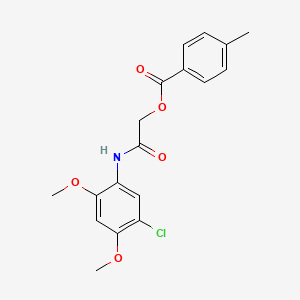

2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a member of the benzoate ester family and is synthesized through a complex chemical process.

Scientific Research Applications

Intramolecular Hydrogen Bonds in Thiazole Derivatives

A study by Castro et al. (2007) explored intramolecular hydrogen bonds in thiazole derivatives, specifically in molecules like 2-methyl-4-(2-chloro-4,5-dimethoxyphenyl)thiazole. This research used all-electron calculations to understand the hydrogen bonding within these molecules, highlighting the significance of CH⋯X (X = N, O, or Cl) hydrogen bonds. The study found single H-bond formations, such as CH⋯Cl, CH⋯N, and CH⋯O, indicating the structural importance of these interactions in medicinal chemistry and material science applications M. Castro, I. Nicolás-Vázquez, J. Zavala, F. Sánchez-Viesca, Martha I Berros, 2007.

Nucleophilic Substitution Reactions in Hydantoins

Research by Kolyamshin et al. (2021) investigated the nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins. The study led to the synthesis of new types of maleimides, showcasing the utility of these reactions in developing novel compounds with potential therapeutic applications O. A. Kolyamshin, Y. N. Mitrasov, V. Danilov, A. Vasil'ev, 2021.

Alkylation and Oxidation of Thiazocine Derivatives

Ohkata et al. (1985) detailed the alkylation and oxidation of 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine. This study demonstrated the chemical transformations possible with thiazocine derivatives, offering insights into the synthesis of sulfide, sulfoxide, and sulfone compounds. The research contributes to the development of methodologies for synthesizing chemically and biologically significant molecules K. Ohkata, Kohichi. Takee, K. Akiba, 1985.

Large-Scale Synthesis of Chemical Entities

A publication by Kucerovy et al. (1997) described the efficient large-scale synthesis of methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate. This work is significant for the pharmaceutical industry, demonstrating the scalable production of a new chemical entity designed for treating hyperproliferative and inflammatory disorders and cancer A. Kucerovy, Tangqing Li, K. Prasad, and Oljan Repič, T. Blacklock, 1997.

properties

IUPAC Name |

[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO5/c1-11-4-6-12(7-5-11)18(22)25-10-17(21)20-14-8-13(19)15(23-2)9-16(14)24-3/h4-9H,10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKJBHQIUVEJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-Chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl 4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}-3-(2-furyl)prop-2-en-1-one](/img/structure/B2587501.png)

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)

![3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide](/img/structure/B2587509.png)

![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)

![[1-(2-Chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2587524.png)